Cas no 648449-06-3 (6-Quinazolinemethanol, 4-chloro-)

6-Quinazolinemethanol, 4-chloro- is a chlorinated quinazoline derivative with potential applications in pharmaceutical and agrochemical research. The compound features a hydroxymethyl group at the 6-position and a chloro substituent at the 4-position, which may enhance its reactivity and binding affinity in targeted synthesis. Its structural framework is valuable for developing biologically active molecules, particularly in medicinal chemistry for kinase inhibition or antimicrobial studies. The presence of both functional groups allows for further derivatization, making it a versatile intermediate in organic synthesis. High purity grades ensure consistent performance in research applications. Proper handling and storage are recommended due to its reactive nature.
6-Quinazolinemethanol, 4-chloro- structure
648449-06-3 structure
Product name:6-Quinazolinemethanol, 4-chloro-
CAS No:648449-06-3
MF:C9H7ClN2O
MW:194.61768078804
MDL:MFCD20039799
CID:414179
PubChem ID:57469640

6-Quinazolinemethanol, 4-chloro- Chemical and Physical Properties

Names and Identifiers

    • 6-Quinazolinemethanol, 4-chloro-
    • (4-chloroquinazolin-6-yl)methanol
    • CHZDSSMEEPYADX-UHFFFAOYSA-N
    • 4-chloroquinazoline-6-yl-methanol
    • 4-chloroquinazoline-6-yl methanol
    • 4-chloroquinazoline-6yl methanol
    • MFCD20039799
    • DTXSID70726765
    • 4-Chloro-6-(hydroxymethyl)quinazoline
    • FT-0728038
    • SCHEMBL496868
    • CS-0454549
    • 648449-06-3
    • MDL: MFCD20039799
    • Inchi: InChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2
    • InChI Key: CHZDSSMEEPYADX-UHFFFAOYSA-N
    • SMILES: C1=CC2=NC=NC(=C2C=C1CO)Cl

Computed Properties

  • Exact Mass: 194.0246905g/mol
  • Monoisotopic Mass: 194.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46Ų
  • XLogP3: 1.6

6-Quinazolinemethanol, 4-chloro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM216020-1g
(4-Chloroquinazolin-6-yl)methanol
648449-06-3 95%
1g
$715 2022-08-31
Alichem
A189012024-250mg
(4-Chloroquinazolin-6-yl)methanol
648449-06-3 95%
250mg
$265.63 2023-09-01
Alichem
A189012024-1g
(4-Chloroquinazolin-6-yl)methanol
648449-06-3 95%
1g
$676.71 2023-09-01
eNovation Chemicals LLC
D571306-1g
(4-chloroquinazolin-6-yl)methanol
648449-06-3 95%
1g
$1590 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1525216-100mg
(4-Chloroquinazolin-6-yl)methanol
648449-06-3 98%
100mg
¥1302.00 2024-05-05
eNovation Chemicals LLC
D571306-1g
(4-chloroquinazolin-6-yl)methanol
648449-06-3 95%
1g
$1590 2025-02-20
eNovation Chemicals LLC
D571306-1g
(4-chloroquinazolin-6-yl)methanol
648449-06-3 95%
1g
$1590 2024-05-23
Apollo Scientific
OR346682-1g
(4-Chloroquinazolin-6-yl)methanol
648449-06-3 95+%
1g
£501.00 2023-09-01
Alichem
A189012024-5g
(4-Chloroquinazolin-6-yl)methanol
648449-06-3 95%
5g
$1931.58 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1525216-1g
(4-Chloroquinazolin-6-yl)methanol
648449-06-3 98%
1g
¥6370.00 2024-05-05

Additional information on 6-Quinazolinemethanol, 4-chloro-

Comprehensive Overview of 6-Quinazolinemethanol, 4-chloro- (CAS No. 648449-06-3): Properties, Applications, and Research Insights

6-Quinazolinemethanol, 4-chloro- (CAS No. 648449-06-3) is a specialized organic compound belonging to the quinazoline family, a class of heterocyclic compounds known for their diverse biological and pharmacological activities. The compound features a quinazoline core substituted with a hydroxymethyl group at the 6-position and a chloro group at the 4-position, making it a valuable intermediate in medicinal chemistry and material science. Its molecular formula is C9H7ClN2O, with a molecular weight of 194.62 g/mol. The presence of both chloro and methanol functional groups enhances its reactivity, enabling its use in various synthetic pathways.

In recent years, 6-Quinazolinemethanol, 4-chloro- has garnered significant attention due to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for designing kinase inhibitors, which are critical in targeting cancer and inflammatory diseases. The compound's quinazoline scaffold is a common motif in FDA-approved drugs, such as erlotinib and gefitinib, highlighting its relevance in modern therapeutics. Additionally, its chloro-substituted derivative offers unique electronic properties, making it suitable for organic electronics and photovoltaic materials.

The synthesis of 6-Quinazolinemethanol, 4-chloro- typically involves multi-step reactions, starting from commercially available 4-chloroquinazoline precursors. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling have been employed to improve yield and purity. Analytical characterization methods, including NMR spectroscopy, mass spectrometry, and HPLC, are essential for verifying its structural integrity. These methodologies align with the growing demand for high-purity intermediates in pharmaceutical manufacturing, a topic frequently searched by professionals in the field.

From an industrial perspective, 6-Quinazolinemethanol, 4-chloro- is classified as a fine chemical, with suppliers emphasizing GMP compliance and scalable production. The compound's stability under standard storage conditions (room temperature, inert atmosphere) ensures its suitability for global distribution. Environmental and safety considerations are also critical, with studies focusing on green chemistry approaches to minimize waste and energy consumption during synthesis. This aligns with the increasing focus on sustainable chemistry in academic and industrial research.

Emerging trends in AI-driven drug discovery have further amplified interest in 6-Quinazolinemethanol, 4-chloro-. Computational tools like molecular docking and QSAR modeling are being used to predict its interactions with biological targets, reducing experimental costs and time. Such innovations resonate with the broader scientific community's search for cost-effective R&D solutions. Furthermore, the compound's potential in combination therapies and nanocarrier systems is under exploration, addressing current challenges in drug delivery and resistance.

In summary, 6-Quinazolinemethanol, 4-chloro- (CAS No. 648449-06-3) represents a versatile and scientifically significant compound with applications spanning pharmaceuticals, materials science, and biotechnology. Its unique structural features and adaptability to modern synthetic and computational techniques make it a focal point for ongoing research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing precision medicine and sustainable technologies.

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